Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
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Description
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized with high regioselectivity and yields under ultrasound irradiation . Similarly, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized by reacting ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide . Another method described the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a 3+2 annulation method .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives have been elucidated using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These studies have confirmed the regioselectivity of the synthesized compounds and provided detailed insights into their molecular conformations.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different derivatives upon treatment with various nucleophilic reagents . Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been studied through experimental and theoretical methods. For example, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro . Theoretical investigations, including density functional theory (DFT) calculations, have been used to predict the electronic structure and properties of these compounds . These studies provide valuable information on the stability, reactivity, and potential applications of pyrazole derivatives.
Scientific Research Applications
Green Synthesis Methods
The compound has been utilized in green synthesis methods, such as the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. These methods are significant for their environmental benefits, including reducing solvent use and streamlining synthesis processes (Al-Matar et al., 2010).
Precursor in Synthesis
It serves as a precursor in the synthesis of condensed Pyrazoles through Pd-Catalysed Cross-Coupling Reactions, highlighting its role in creating complex molecular structures useful in various chemical applications (Arbačiauskienė et al., 2011).
Corrosion Inhibition
Research has identified derivatives of this compound as effective corrosion inhibitors for mild steel, which is valuable for industrial applications such as pickling processes. This application demonstrates the compound's potential in extending the lifespan of metal structures and components (Dohare et al., 2017).
Fungicidal and Plant Growth Regulation Activities
Studies have shown that certain derivatives possess fungicidal and plant growth regulation activities. These findings suggest potential agricultural applications, offering a way to manage crop diseases and growth with novel compounds (Minga, 2005).
Synthesis of Pesticide Intermediates
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, has been identified as an important intermediate for the synthesis of the pesticide chlorantraniliprole. This highlights the role of such compounds in the development of new pesticides, emphasizing their importance in agricultural chemistry (Ju, 2014).
Development of Fluorescent Molecules
The compound has also facilitated the development of fluorescent molecules, indicating its utility in creating materials with potential applications in bioimaging and sensors. These fluorescent compounds can be designed for specific applications, including the study of biological systems and the development of diagnostic tools (Wu et al., 2006).
properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUNHYTQURBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568714 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |
CAS RN |
133261-09-3 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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